![molecular formula C14H25N3O7 B13903033 tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid](/img/structure/B13903033.png)
tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate; oxalic acid: is a compound that combines a carbamate derivative with oxalic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve the desired product. The oxalic acid component can be introduced through a subsequent reaction, where oxalic acid is reacted with the carbamate derivative to form the final compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carbamate or piperidine moieties are oxidized to form new products.
Reduction: Reduction reactions may involve the conversion of the carbamate group to an amine or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the piperidine ring or the carbamate group, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes .
Biology: In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and other materials .
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-(methylcarbamoyl)-3-piperidyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group may act as a reversible inhibitor of certain enzymes, while the piperidine ring can enhance binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-[3-(methylcarbamoyl)propyl]carbamate
- tert-butyl (3-aminopropyl)carbamate
- tert-butyl (3-aminocyclobutyl)carbamate
Uniqueness: This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C14H25N3O7 |
|---|---|
Molekulargewicht |
347.36 g/mol |
IUPAC-Name |
tert-butyl N-[3-(methylcarbamoyl)piperidin-3-yl]carbamate;oxalic acid |
InChI |
InChI=1S/C12H23N3O3.C2H2O4/c1-11(2,3)18-10(17)15-12(9(16)13-4)6-5-7-14-8-12;3-1(4)2(5)6/h14H,5-8H2,1-4H3,(H,13,16)(H,15,17);(H,3,4)(H,5,6) |
InChI-Schlüssel |
WBAOQFZZEURLGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCCNC1)C(=O)NC.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[(1R,3R,4S)-3-hydroxy-4-(methylamino)cyclopentyl]carbamate](/img/structure/B13902951.png)
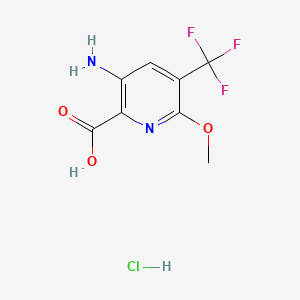
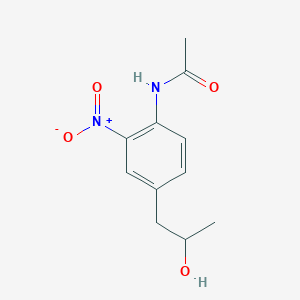
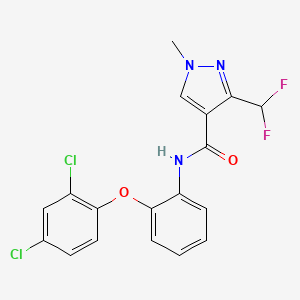
![Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate](/img/structure/B13902978.png)
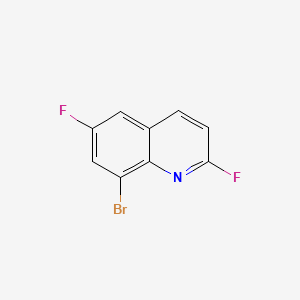
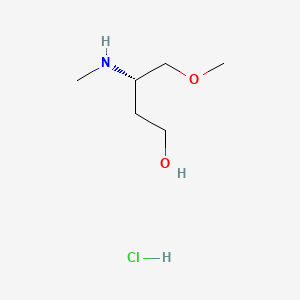
![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)
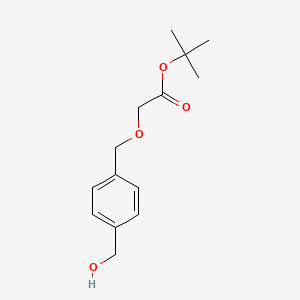
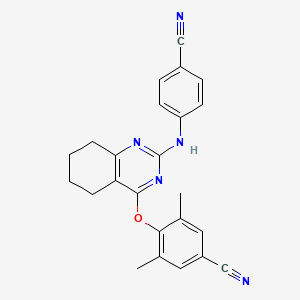
![3-(3,8-Diazabicyclo[3.2.1]octan-3-yl)propan-1-ol;dihydrochloride](/img/structure/B13903019.png)
![(9E,12E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B13903025.png)

![5-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13903042.png)
